Yohimbine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

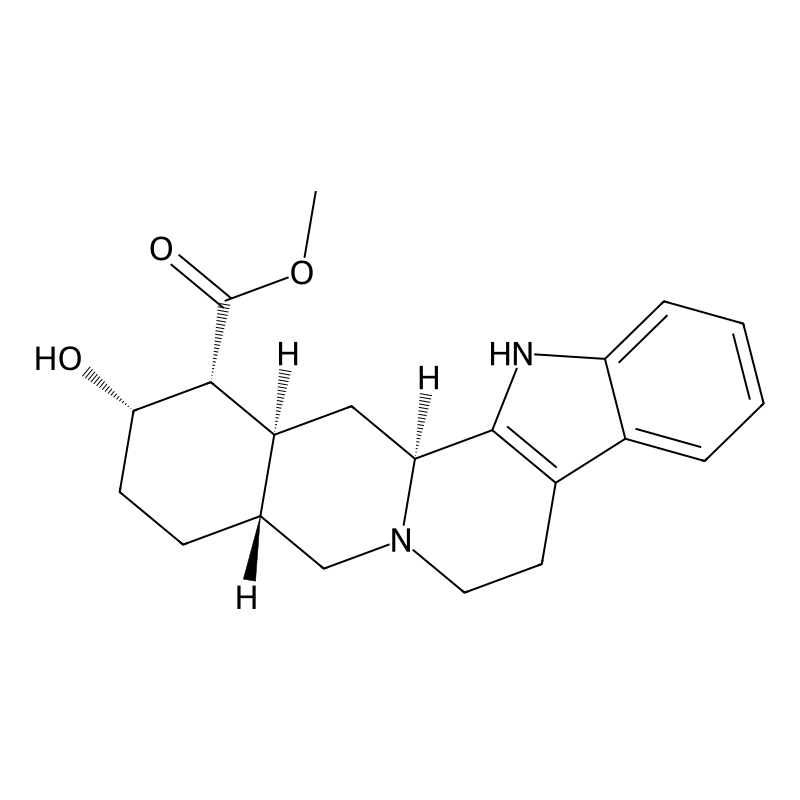

Yohimbine is an indole alkaloid with the chemical formula and a molar mass of approximately 354.45 g/mol. It is primarily derived from the bark of the African tree Pausinystalia johimbe and, to a lesser extent, from the South American tree Aspidosperma quebracho-blanco. This compound was first isolated in 1896 and has since been recognized for its pharmacological properties, particularly as an antagonist of the alpha-2 adrenergic receptor, which plays a significant role in various physiological processes, including blood pressure regulation and sexual function enhancement .

Yohimbine's primary mechanism of action involves its antagonism of alpha-2 adrenergic receptors []. These receptors are involved in regulating blood pressure, heart rate, and blood flow. By blocking these receptors, Yohimbine can theoretically increase blood flow to the genitals, potentially aiding in erectile function []. However, the evidence for this mechanism in treating erectile dysfunction is mixed [].

There's limited research on Yohimbine's mechanism for weight loss. Some studies suggest it may increase fat burning by stimulating the release of norepinephrine, a hormone that promotes lipolysis (fat breakdown) []. However, the overall effectiveness for weight loss remains inconclusive [].

Yohimbine is associated with several safety concerns:

- Toxicity: Yohimbine can cause a range of adverse effects, including anxiety, high blood pressure, headaches, stomach upset, and tremors []. In severe cases, it can lead to seizures, heart attacks, and even death [].

- Drug Interactions: Yohimbine can interact with various medications, including antidepressants, stimulants, and blood pressure medications, potentially causing serious side effects.

- Dosage Dependence: The risk of adverse effects increases with higher doses []. Due to inconsistent concentration levels in Yohimbe supplements, it's difficult to determine safe dosages.

Erectile Dysfunction

Yohimbine's most well-known research application relates to its potential for treating erectile dysfunction (ED). This effect is believed to be mediated via its ability to block alpha-2 adrenergic receptors in the corpus cavernosum, the erectile tissue of the penis. By blocking these receptors, yohimbine allows for increased blood flow and engorgement, potentially improving erectile function []. However, research findings on its efficacy are mixed, with some studies showing modest benefits and others showing no significant effect compared to placebo.

Yohimbine exhibits a range of biological activities. As an alpha-2 adrenergic receptor antagonist, it can increase sympathetic nervous system activity, leading to elevated blood pressure and heart rate. It also interacts with various serotonin receptors, showing both agonistic and antagonistic properties depending on the receptor subtype. Specifically, it has high affinity for the alpha-2 adrenergic receptor and moderate affinity for other receptors such as dopamine D2 and serotonin 5-HT1A . This unique interaction profile contributes to its potential applications in treating erectile dysfunction and enhancing mood.

The synthesis of yohimbine is complex due to its pentacyclic structure containing multiple chiral centers. Two primary strategies are employed for its synthesis:

- DE-ring System Construction: This method involves creating a DE-ring system first before constructing the C-ring.

- ABC-ring Construction: This approach starts with building an ABC-ring followed by annulling a DE-ring.

Notable synthetic routes include asymmetric synthesis methods that utilize reactions such as the asymmetric intramolecular Michael reaction and enantioselective thiourea-catalyzed acyl-Pictet–Spengler reactions . The total synthesis has been achieved through various multi-step processes with yields ranging from 14% to 16% .

Yohimbine has been utilized in various applications:

- Veterinary Medicine: It is commonly used to reverse sedation in animals such as dogs and deer.

- Sexual Dysfunction Treatment: Yohimbine has been explored for its potential to treat erectile dysfunction by increasing blood flow.

- Weight Loss: Some studies suggest it may aid in fat loss by enhancing lipid mobilization.

- Mood Enhancement: Its effects on neurotransmitter systems have led to investigations into its use for improving mood and counteracting depression-related sexual side effects .

Yohimbine's interactions with other substances can lead to significant effects:

- It may enhance the effects of stimulant drugs, potentially causing increased heart rate and blood pressure.

- Yohimbine can alter the metabolism of medications processed by liver enzymes such as Cytochrome P450, affecting their efficacy and safety profiles.

- Caution is advised when combining yohimbine with anticoagulants or antiplatelet drugs due to increased bleeding risks .

Yohimbine shares structural similarities with several other alkaloids, which can be compared based on their pharmacological properties:

| Compound | Chemical Structure | Primary Action | Unique Features |

|---|---|---|---|

| Yohimbine | C21H26N2O3 | Alpha-2 adrenergic antagonist | Derived from Pausinystalia johimbe |

| Rauwolscine | C21H26N2O3 | Similar receptor activity | Slightly different stereochemistry |

| Pseudoyohimbine | C21H26N2O3 | Alpha-2 adrenergic antagonist | Structural isomer of yohimbine |

| Reserpine | C53H61N3O9S | Antihypertensive | Different class of alkaloid |

While these compounds share a common backbone related to their alkaloid nature, yohimbine is unique in its specific receptor affinities and therapeutic applications .

Yohimbine was first isolated in 1896 from the bark of Pausinystalia johimbe (yohimbe tree) by German chemist Adolph Spiegel. Initially, its structure was mischaracterized until 1943, when Bernard Witkop proposed the correct pentacyclic framework. Synthetic routes were later developed, with the first total synthesis achieved in 1958 by a team led by Eugene van Tamelen in a 23-step process.

Key milestones:

| Year | Event |

|---|---|

| 1896 | Isolation from Pausinystalia johimbe bark |

| 1943 | Structural elucidation by B. Witkop |

| 1958 | First total synthesis |

| 2020 | Collective synthesis of stereoisomers reported |

Nomenclature and Chemical Identification

Yohimbine’s chemical identity is defined by its stereochemistry and functional groups.

Chemical Properties

Structural Features

Yohimbine belongs to the rauwolfia alkaloids, characterized by a pentacyclic indole framework. Its structure includes:

- Indole ring system

- Yohimban core (fused tetrahydroisoquinoline and tryptamine subunits)

- Methyl ester group at C19

- Hydroxyl group at C18

Natural Sources and Botanical Distribution

Pausinystalia yohimbe (Corynanthe yohimbe)

- Botanical Characteristics: Evergreen tree (9–30 m tall) native to West and Central Africa.

- Key Uses:

- Conservation Status: Overharvested due to high demand; often adulterated with P. macroceras.

Aspidosperma quebracho-blanco

- Distribution: South American Chaco region.

- Alkaloid Content: Yohimbine is a minor component; primarily contains quebracho alkaloids.

Rauwolfia Species

- Notable Species: Rauwolfia serpentina (Indian snakeroot).

- Alkaloid Profile: Contains yohimbine alongside reserpine and ajmalicine.

Classification within Indole Alkaloids

Yohimbine is classified as a secologanin-derived alkaloid, sharing biosynthetic pathways with over 3,000 related compounds. Its stereochemical diversity arises from:

- Five stereogenic centers (C1, C15, C18, C19, C20).

- Enantioselective synthesis methods to generate stereoisomers.

Molecular Formula C21H26N2O3

Yohimbine is a naturally occurring indole alkaloid with the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol [1] [3]. This pentacyclic monoterpenoid indole alkaloid is primarily derived from the bark of the Pausinystalia yohimbe tree, indigenous to West Africa, though it is also found in other plant species including Rauvolfia serpentina and Rauvolfia tetraphylla [23]. The compound is registered under CAS number 146-48-5 and is formally named as Methyl (16α,17α)-17-hydroxyyohimban-16-carboxylate according to IUPAC nomenclature [3] [6].

The molecular structure of yohimbine features a complex pentacyclic ring system consisting of an indole moiety fused with a tetracyclic framework [23] [7]. This intricate arrangement includes five stereogenic centers and two nitrogen atoms, contributing to the compound's unique three-dimensional structure and diverse biological activities [23]. The core structure consists of a 17-α-hydroxyyohimban-16-α-carboxylic acid methyl ester, which is biosynthetically derived from the precursors tryptophan and the secoiridoid monoterpene secologanin [23].

Structural Determination History

The structural elucidation of yohimbine represents a significant achievement in natural product chemistry, spanning several decades of research [34] [35]. The initial isolation of yohimbine from the bark of Pausinystalia yohimbe occurred in the late 19th century, but the complete structural determination required extensive chemical degradation studies and spectroscopic analyses [35].

Early investigations focused on chemical transformations and degradation studies to establish the connectivity of atoms within the molecule [35]. The pentacyclic nature of yohimbine was established through oxidative cleavage experiments, which revealed the presence of specific ring junctions and functional groups [34]. The determination of the absolute configuration of the five stereogenic centers proved particularly challenging and required correlation with related alkaloids of known stereochemistry [34] [35].

The first reported synthesis of yohimbine yielded a racemic mixture through a series of steps to construct the DE trans group found in naturally occurring pentacyclic indole derivatives [23]. This synthetic approach provided further confirmation of the proposed structure. Subsequent enantioselective syntheses, such as those reported by Momose and Jacobsen, further validated the structural assignment and established the absolute stereochemistry of the natural product [34].

X-ray crystallography played a crucial role in confirming the three-dimensional structure of yohimbine and its derivatives [36] [37]. These crystallographic studies provided unambiguous evidence for the spatial arrangement of atoms and the configuration of the stereogenic centers, thereby completing the structural elucidation of this complex alkaloid [37].

Stereochemistry and Structural Isomerism

Stereogenic Centers and Configuration

Yohimbine possesses five stereogenic centers located at positions C3, C15, C16, C17, and C20 within its pentacyclic framework [23] [7]. These chiral centers create the potential for multiple stereoisomers, contributing to the structural diversity observed among yohimbine-type alkaloids [23]. The absolute configuration of these centers determines the three-dimensional shape of the molecule and influences its biological activity [26].

According to the Cahn-Ingold-Prelog (CIP) system, each stereogenic center in yohimbine is assigned an R or S descriptor based on the priority of substituents [28] [32]. The configuration at these centers for natural (+)-yohimbine has been established as (3S,15R,16S,17R,20S) [4] [7]. This specific stereochemical arrangement is critical for the compound's recognition by various receptors and its biological functions [26] [27].

The stereochemistry at the C3 position is particularly significant as it distinguishes between different subfamilies of yohimbine alkaloids [7] [37]. The C3-C20 ring junction serves as a signature to categorize these alkaloids into four subfamilies: normal, pseudo, allo, and epiallo [7]. Natural yohimbine belongs to the normal subfamily, characterized by specific configurations at the C3 and C20 positions [7] [37].

Diastereoisomers (Yohimbine, Rauwolscine, Corynanthine, α-Yohimbine)

The yohimbine family includes several important diastereoisomers that differ in the configuration of one or more stereogenic centers while maintaining the same molecular formula and connectivity [9] [10]. These stereoisomers exhibit distinct physical properties and biological activities despite their structural similarities [26] [27].

Rauwolscine, also known as α-yohimbine or isoyohimbine, is a diastereoisomer of yohimbine that differs in the configuration at the C16 position [11] [12]. While yohimbine has the 16α configuration, rauwolscine features the 16β arrangement [11]. This subtle stereochemical difference results in altered receptor binding profiles, with rauwolscine showing higher selectivity for certain receptor subtypes [26].

Corynanthine represents another significant diastereoisomer that differs from yohimbine in the configuration at the C3 position [9] [12]. This stereochemical variation places corynanthine in the pseudo subfamily of yohimbine alkaloids [7]. Notably, corynanthine exhibits a distinct pharmacological profile, showing greater selectivity for α1-adrenergic receptors compared to yohimbine and rauwolscine, which preferentially target α2-adrenergic receptors [26] [27].

β-Yohimbine is a diastereoisomer with altered stereochemistry at the C17 position, featuring a 17β configuration instead of the 17α arrangement found in yohimbine [7] [34]. This stereochemical difference affects the orientation of the hydroxyl group in the E-ring, influencing the compound's physicochemical properties and receptor interactions [26].

The table below summarizes the stereochemical configurations and receptor selectivity profiles of these diastereoisomers [26] [27]:

| Stereoisomer | Configuration Type | C3 Configuration | C20 Configuration | C16 Configuration | C17 Configuration | Receptor Selectivity |

|---|---|---|---|---|---|---|

| Yohimbine | Normal | α | β | α | α | α2-selective |

| Rauwolscine (α-yohimbine) | Normal | α | β | β | α | α2-selective |

| Corynanthine | Pseudo | β | β | α | α | α1-selective |

| β-yohimbine | Normal | α | β | β | β | α2-selective |

Conformational Analysis of Pentacyclic System

The pentacyclic system of yohimbine exhibits complex conformational behavior due to the presence of multiple fused rings with specific stereochemical constraints [23] [25]. The conformational analysis of this system is essential for understanding the three-dimensional structure and the spatial relationships between functional groups [25].

The indole moiety (rings A and B) forms a rigid, planar structure that serves as an anchor for the remaining rings [23]. The C-ring, formed through a Pictet-Spengler cyclization in biosynthesis and many synthetic approaches, adopts a conformation influenced by the configuration at the C3 stereocenter [37]. This position represents a critical junction in the molecule, affecting the overall shape and flexibility of the pentacyclic system [37].

The D-ring exists in a chair conformation, with substituents adopting either axial or equatorial positions based on thermodynamic stability [25] [34]. The E-ring, containing the hydroxyl group at C17 and the carboxymethyl group at C16, shows conformational preferences dictated by the stereochemistry at these positions [34]. The relative orientation of these functional groups is crucial for the biological activity of yohimbine and its derivatives [26].

Computational studies and X-ray crystallographic analyses have revealed that the pentacyclic system of yohimbine is not entirely rigid but possesses some degree of conformational flexibility [25] [37]. This flexibility allows for subtle adjustments in the three-dimensional structure, which may be important for receptor recognition and binding [26]. The conformational energy landscape of yohimbine includes several local minima, with transitions between these states influenced by environmental factors such as solvent interactions and temperature [25].

Physicochemical Properties

Solubility Parameters

Yohimbine exhibits distinct solubility characteristics that are important for its isolation, purification, and analytical determination [6] [13]. In its free base form, yohimbine is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol, chloroform, and hot benzene [6] [15]. This solubility profile is consistent with the compound's moderately lipophilic nature, as indicated by its LogP value of approximately 2.730 [6].

The hydrochloride salt of yohimbine shows significantly improved water solubility compared to the free base, with reported solubility of approximately 10 mg/mL in water [13] [15]. This enhanced aqueous solubility of the salt form is advantageous for analytical procedures and certain applications [13]. However, the hydrochloride salt exhibits reduced solubility in non-polar organic solvents compared to the free base [15].

Temperature has a notable effect on the solubility of yohimbine, with increased solubility observed at elevated temperatures in most solvents [6] [13]. This temperature dependence can be exploited in recrystallization procedures for purification purposes [6]. Additionally, the pH of the medium significantly influences the solubility of yohimbine due to its basic nature, with enhanced solubility observed under acidic conditions where the molecule exists predominantly in its protonated form [13] [31].

Acid-Base Properties

Yohimbine functions as a weak base due to the presence of two nitrogen atoms in its structure: the indole nitrogen and the tertiary amine nitrogen in the aliphatic ring system [23] [31]. The tertiary amine nitrogen is more basic and serves as the primary site for protonation in acidic media [31]. The estimated pKa value for yohimbine is approximately 14.39 ± 0.40, indicating its weakly basic character [6] [31].

In aqueous solutions, yohimbine establishes an equilibrium between its free base and protonated forms, with the position of this equilibrium determined by the pH of the medium [31]. Under physiological conditions (pH 7.4), a significant proportion of yohimbine exists in the protonated state, which influences its distribution and transport properties in biological systems [31].

The acid-base properties of yohimbine are also reflected in its ability to form stable salts with various acids [13] [15]. The hydrochloride salt is the most common derivative, but sulfate, phosphate, and other acid addition salts have also been prepared and characterized [13]. These salt forms generally exhibit improved water solubility and stability compared to the free base [15] [31].

The protonation state of yohimbine affects not only its solubility but also its spectroscopic properties, with distinct changes observed in UV absorption and fluorescence emission spectra at different pH values [20] [31]. These spectral changes can be utilized for analytical purposes and for monitoring the protonation state of the molecule in various environments [20].

Physical State Characteristics

Yohimbine in its pure form exists as a crystalline solid with distinct physical properties that facilitate its identification and characterization [6] [13]. The free base typically appears as white to off-white needle-like crystals with a slight characteristic odor [6]. The compound exhibits a well-defined melting point range of 231-233°C for the free base, while the hydrochloride salt has a higher melting point of 288-290°C with decomposition [6] [33].

The crystalline structure of yohimbine has been determined through X-ray crystallography, revealing specific packing arrangements and intermolecular interactions that contribute to its physical stability [36] [37]. These crystallographic studies have provided valuable information about the three-dimensional conformation of the molecule in the solid state [37].

Yohimbine exhibits optical activity due to the presence of multiple stereogenic centers, with specific rotation values that depend on the solvent and concentration [6] [13]. The free base shows a specific rotation [α]D of +50.9 to +62.2° in ethanol and +108° in pyridine, while the hydrochloride salt exhibits a specific rotation [α]D of approximately +100° in water [6] [13]. These optical rotation values serve as important physical constants for confirming the identity and purity of yohimbine samples [6].

The physical stability of yohimbine is influenced by environmental factors such as light, temperature, and humidity [13] [33]. The compound is somewhat sensitive to light, particularly in solution, and should be stored in dark containers to prevent photodegradation [13]. Under appropriate storage conditions (dry, room temperature, protected from light), yohimbine remains stable for extended periods [33].

Spectroscopic Characterization

NMR Spectroscopy Data Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure of yohimbine and confirming its stereochemical assignments [14] [16]. Both proton (1H) and carbon (13C) NMR spectra provide valuable information about the connectivity of atoms and the spatial arrangement of functional groups within the molecule [16].

The 1H NMR spectrum of yohimbine displays characteristic signals for the aromatic protons of the indole moiety in the region of 7.0-7.5 ppm [14]. The N-H proton of the indole appears as a broad singlet at approximately 8.0 ppm, while the aliphatic protons resonate between 1.0 and 4.0 ppm with complex splitting patterns reflecting the intricate ring system [14] [16]. The methoxy protons of the carboxymethyl group produce a distinctive singlet at around 3.7 ppm [14].

The 13C NMR spectrum of yohimbine exhibits signals for all 21 carbon atoms, with the aromatic carbons resonating between 110 and 140 ppm, the carbonyl carbon of the ester group appearing at approximately 175 ppm, and the aliphatic carbons showing signals between 20 and 70 ppm [14] [16]. The methoxy carbon of the ester group produces a characteristic signal at around 52 ppm [14].

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been employed to establish connectivity relationships and confirm structural assignments [16]. These techniques have been particularly valuable for distinguishing between diastereoisomers of yohimbine and for identifying specific conformational preferences in solution [14] [16].

NMR spectroscopy has also been utilized to study the dynamic behavior of yohimbine in solution, revealing conformational interconversions and the influence of solvent interactions on the molecule's three-dimensional structure [14]. These studies have contributed to a deeper understanding of the relationship between the structure and properties of yohimbine [16].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry has proven to be a powerful tool for the identification and structural characterization of yohimbine, providing information about its molecular weight, elemental composition, and fragmentation patterns [17] [18]. Electron spray ionization mass spectrometry (ESI-MS) in positive ion mode typically shows a prominent molecular ion peak [M+H]+ at m/z 355, corresponding to the protonated molecule [17].

The fragmentation of yohimbine under tandem mass spectrometry conditions (MS/MS or MSn) follows specific pathways that reflect the structural features of the molecule [17] [18]. The major fragment ions observed in the MS/MS spectrum include peaks at m/z 224, 212, and 144, which result from cleavage of the C-ring [17]. These fragment ions serve as diagnostic markers for the identification of yohimbine and related alkaloids [17].

Further fragmentation of the ion at m/z 212 produces secondary fragments at m/z 194, 180, 162, 134, and 106, while the ion at m/z 144 yields a fragment at m/z 117 [17]. The ion at m/z 212 loses methoxyl (-CH3O) and water to form the ions at m/z 180 and 194, respectively, with subsequent losses of water and acetic acid leading to the formation of additional fragment ions [17]. These fragmentation patterns provide valuable structural information and can be used to distinguish between yohimbine and its stereoisomers [17] [18].

High-resolution mass spectrometry has enabled the determination of the exact mass of yohimbine and its fragments, confirming the molecular formula and providing insights into the elemental composition of specific structural moieties [17]. This technique has been particularly useful for the analysis of yohimbine in complex matrices and for the identification of trace amounts of the compound [17] [18].

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of yohimbine [19] [21]. The IR spectrum of yohimbine exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecule [19] [21].

The N-H stretching vibration of the indole moiety appears as an intense peak at approximately 3514 cm-1 in the IR spectrum [20]. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule produce bands in the regions of 3087-3066 cm-1 and 2950-2850 cm-1, respectively [20]. The carbonyl stretching vibration of the ester group appears as a strong band at around 1730 cm-1, while the C=C stretching vibrations of the aromatic rings produce bands at 1624, 1572, and 1496 cm-1 [20].

Raman spectroscopy complements IR spectroscopy by providing information about vibrational modes that may be weak or inactive in the IR spectrum [20] [21]. The Raman spectrum of yohimbine shows characteristic bands for the C-H stretching vibrations at 3057 and 3031 cm-1 and for the C=C stretching vibrations at 1636, 1571, and 1499 cm-1 [20]. These spectral features serve as fingerprints for the identification of yohimbine and for monitoring structural changes under different conditions [21].

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions in yohimbine [20] [22]. The UV spectrum of yohimbine in methanol and sulfuric acid exhibits three band maxima at 289, 282, and 225 nm, which correspond to π→π* and n→π* transitions in the indole chromophore and the carbonyl group [20]. These spectral features are useful for the quantitative determination of yohimbine and for studying its interactions with other molecules [20] [22].

The monoterpene indole alkaloid biosynthetic pathway serves as the foundational framework for yohimbine production, encompassing the formation of essential precursors and the subsequent enzymatic transformations that generate the structural diversity characteristic of this alkaloid family [1] [2]. This pathway represents one of the most extensively studied specialized metabolic routes in plant biochemistry, involving the coordinated action of numerous enzymes across multiple cellular compartments.

Strictosidine as Common Precursor

Strictosidine functions as the universal precursor for all monoterpene indole alkaloids, including yohimbine, and its formation represents the critical branch point between primary and specialized metabolism [3] [4]. The biosynthesis of strictosidine involves an eleven-step enzymatic pathway that converts simple precursors into this structurally complex glycoalkaloid [5].

The strictosidine biosynthetic pathway initiates with the formation of geraniol through the hydrolysis of geranyl pyrophosphate by geraniol synthase [5]. This monoterpene undergoes sequential hydroxylation by geraniol 8-hydroxylase, oxidation by 8-hydroxygeraniol oxidoreductase to form 8-oxo-geranial, and reductive cyclization by iridoid cyclase to produce nepetalactol [5]. The major latex protein-like enzyme accelerates nepetalactol formation while preventing the accumulation of shunt products [5].

Nepetalactol subsequently undergoes oxidation by iridoid oxidase to yield 7-deoxyloganetic acid, followed by glucosylation catalyzed by 7-deoxyloganetic acid glucosyltransferase [5]. The resulting 7-deoxyloganic acid is hydroxylated by 7-deoxyloganic acid hydroxylase and methylated by loganic acid O-methyltransferase to afford loganin [5]. The final step in secologanin formation involves the oxidative ring opening catalyzed by secologanin synthase, revealing the aldehyde functionality essential for the subsequent Pictet-Spengler reaction [5].

The condensation of secologanin with tryptamine occurs through the action of strictosidine synthase, which catalyzes a highly stereospecific Pictet-Spengler reaction exclusively producing 3α(S)-strictosidine [6] [7]. This enzymatic reaction represents the first committed step in monoterpene indole alkaloid biosynthesis and establishes the stereochemical foundation for all downstream transformations [8]. Strictosidine synthase exhibits remarkable substrate specificity, with apparent Michaelis constants of 0.83 millimolar for tryptamine and 0.46 millimolar for secologanin [7].

| Component | Chemical Formula | Biosynthetic Role | Stereochemistry |

|---|---|---|---|

| Tryptamine | C₁₀H₁₂N₂ | Indole substrate | Achiral |

| Secologanin | C₁₇H₂₄O₁₁ | Monoterpene substrate | Chiral |

| Strictosidine | C₂₇H₃₄N₂O₁₁ | Universal MIA precursor | 3α(S)-configuration |

Yohimbane and Heteroyohimbane Formation

The transformation of strictosidine into yohimbane and heteroyohimbane alkaloids involves the initial deglycosylation by strictosidine β-glucosidase, followed by complex rearrangements and reductions that generate the diverse structural scaffolds characteristic of these alkaloid classes [9] [10].

Strictosidine β-glucosidase catalyzes the hydrolysis of the glucosidic bond in strictosidine, producing a highly reactive aglycone that exists in multiple tautomeric forms [9]. This deglycosylation reaction is essential for activating strictosidine and enabling its entry into the various monoterpene indole alkaloid biosynthetic branches [9]. The enzyme exhibits extraordinary substrate specificity and self-organizes into supramolecular complexes localized in cell nuclei, creating a sophisticated defense mechanism known as the "nuclear-time bomb" system [10].

The strictosidine aglycone undergoes spontaneous rearrangement to form 4,21-dehydrogeissoschizine, which serves as the direct precursor for yohimbane formation [11] [12]. This intermediate represents a critical branch point where the biosynthetic pathway diverges toward different alkaloid structural types. The formation of 4,21-dehydrogeissoschizine involves the opening of the cyclic hemiacetal structure present in the strictosidine aglycone, creating an enol-imine system that can undergo various cyclization reactions [12].

Yohimbane alkaloids arise through the reduction of 4,21-dehydrogeissoschizine by specialized medium chain dehydrogenase/reductase enzymes that exhibit varying degrees of stereoselectivity [13] [14]. The yohimbane synthase from Rauvolfia tetraphylla produces a mixture of four diastereomeric yohimbanes in defined proportions: rauwolscine (40%), yohimbine (33.5%), corynanthine (18%), and alloyohimbine (8.5%) [13] [15]. This enzymatic transformation involves the stereoselective reduction of the enol-imine double bond system, with the specific stereochemical outcome determined by the active site architecture of the reducing enzyme.

Heteroyohimbane formation follows a similar mechanistic pathway but involves different reductases that exhibit distinct stereochemical preferences [16] [17]. Heteroyohimbine synthases catalyze the formation of ajmalicine and mayumbine, while tetrahydroalstonine synthases produce tetrahydroalstonine as the primary product [16]. These enzymes belong to the medium chain dehydrogenase/reductase family and share structural similarities with yohimbane synthases, yet they produce distinct stereoisomeric products due to subtle differences in their active site configurations.

| Enzyme | Primary Products | Stereochemical Outcome | Product Ratio |

|---|---|---|---|

| Yohimbane Synthase | Rauwolscine, yohimbine, corynanthine, alloyohimbine | Multiple diastereomers | 40:33.5:18:8.5 |

| Heteroyohimbine Synthase | Ajmalicine, mayumbine | Heteroyohimbine isomers | Variable |

| Tetrahydroalstonine Synthase | Tetrahydroalstonine | Single major product | Primary product |

Enzymatic Machinery

The enzymatic machinery responsible for yohimbine biosynthesis comprises a sophisticated network of specialized enzymes that exhibit remarkable catalytic diversity and stereochemical control. These enzymes have evolved to generate structural complexity from relatively simple precursors through precisely controlled chemical transformations that would be extraordinarily difficult to achieve through synthetic chemistry.

Medium Chain Dehydrogenase/Reductase Catalysis

Medium chain dehydrogenase/reductase enzymes represent the core catalytic machinery responsible for yohimbine formation, exhibiting noncanonical activities that extend far beyond their traditional roles in alcohol dehydrogenation [18] [19]. These enzymes catalyze not only the conventional reversible reduction of ketones and aldehydes but also perform complex iminium reductions and unsaturated carbonyl reductions that are essential for monoterpene indole alkaloid biosynthesis [18].

The catalytic mechanism of medium chain dehydrogenase/reductase enzymes in yohimbine biosynthesis involves the stereoselective reduction of the enol-imine system present in 4,21-dehydrogeissoschizine [20]. This reaction requires the coordinated action of the enzyme's zinc cofactor, nicotinamide adenine dinucleotide phosphate hydrogen coenzyme, and specific amino acid residues that control both the binding orientation and the stereochemical outcome of the reduction [18].

The active site architecture of these enzymes features distinct catalytic elements that have evolved to accommodate the complex tricyclic substrate structure of 4,21-dehydrogeissoschizine [16] [17]. Critical structural features include modified zinc coordination spheres, altered acid-base catalytic residues, and modified proton relay networks that distinguish them from conventional alcohol dehydrogenases [18]. These modifications enable the enzymes to perform the challenging reduction of activated iminium systems while maintaining high stereoselectivity.

The substrate binding pocket of medium chain dehydrogenase/reductase enzymes exhibits remarkable plasticity, allowing accommodation of various strictosidine-derived intermediates while maintaining selectivity for specific stereochemical outcomes [16]. The binding orientation is controlled by hydrophobic interactions with the indole ring system, hydrogen bonding with polar functional groups, and van der Waals contacts that position the substrate for optimal catalytic efficiency.

The reaction mechanism involves the formation of a ternary complex between the enzyme, nicotinamide adenine dinucleotide phosphate hydrogen, and the substrate [18]. The zinc cofactor activates the carbonyl or iminium functionality for nucleophilic attack by the hydride donor, while specific amino acid residues control the stereochemistry through conformational constraints imposed on the substrate-enzyme complex. The resulting alcohol or amine product is released, and the enzyme is regenerated for subsequent catalytic cycles.

Yohimbane Synthase Mechanism

Yohimbane synthase represents a highly specialized member of the medium chain dehydrogenase/reductase family that has evolved the remarkable ability to produce multiple stereoisomeric products from a single substrate [13] [15]. This multifunctional enzyme catalyzes the reduction of 4,21-dehydrogeissoschizine to generate four distinct yohimbane diastereomers through a complex mechanism that involves multiple binding modes and stereochemical pathways.

The catalytic mechanism of yohimbane synthase involves the formation of multiple productive enzyme-substrate complexes that lead to different stereochemical outcomes [15]. The enzyme active site accommodates 4,21-dehydrogeissoschizine in several distinct orientations, each favoring the formation of specific stereoisomers through controlled hydride delivery from nicotinamide adenine dinucleotide phosphate hydrogen [20]. This mechanism represents an evolutionary adaptation that allows a single enzyme to generate structural diversity rather than producing a single stereoisomeric product.

The active site architecture features strategically positioned amino acid residues that create multiple binding pockets with different stereochemical preferences [17]. Loop regions within the enzyme structure play crucial roles in determining product specificity, with mutations in these regions capable of dramatically altering the stereoisomeric product distribution [16]. These structural elements function as molecular gates that guide substrate orientation and control the stereochemical course of the reduction reaction.

The zinc cofactor in yohimbane synthase exhibits modified coordination compared to conventional alcohol dehydrogenases, enabling it to activate the enol-imine system of 4,21-dehydrogeissoschizine for reduction [18]. The metal center coordinates with specific amino acid residues and water molecules to create an optimal electrophilic activation environment while maintaining the structural flexibility necessary for multiple stereochemical outcomes.

The reaction proceeds through a concerted mechanism involving simultaneous substrate binding, cofactor activation, and stereoselective hydride transfer [20]. The enzyme exhibits remarkable catalytic efficiency despite its complex stereochemical requirements, producing the four yohimbane isomers in consistent ratios that reflect the relative stability and accessibility of the different binding conformations. This stereochemical distribution represents an optimized balance between catalytic efficiency and product diversity that has been refined through evolutionary processes.

| Mechanistic Feature | Function | Structural Basis |

|---|---|---|

| Multiple binding modes | Stereoisomer diversity | Flexible active site loops |

| Zinc coordination | Substrate activation | Modified metal center |

| Hydride delivery | Stereoselective reduction | Controlled cofactor positioning |

| Product release | Catalytic turnover | Conformational changes |

Geissoschizine Synthase Involvement

Geissoschizine synthase plays a pivotal role in the biosynthetic network leading to yohimbine formation, functioning both as an independent catalyst and as a component of multi-enzyme systems that generate yohimbane alkaloids [21] [22]. This enzyme represents a critical branch point enzyme that controls metabolic flux between different monoterpene indole alkaloid structural classes.

The primary function of geissoschizine synthase involves the cyclization of strictosidine-derived intermediates to form geissoschizine, which serves as a precursor for iboga and aspidosperma alkaloids [21] [22]. However, recent research has revealed that geissoschizine synthase can function in combination with other medium chain dehydrogenase/reductase enzymes to produce yohimbane alkaloids through alternative biosynthetic routes [13] [23].

The mechanism of geissoschizine synthase involves the stereoselective reduction and cyclization of 4,21-dehydrogeissoschizine to form the characteristic pentacyclic structure of geissoschizine [22]. This transformation requires precise control of substrate conformation and reaction timing to ensure the formation of the correct ring system while avoiding competing cyclization reactions that would lead to alternative products.

In the context of yohimbane biosynthesis, geissoschizine synthase participates in multi-enzyme complexes where it works sequentially with other reductases to transform strictosidine aglycone into yohimbane products [13]. This dual enzyme pathway represents an alternative route to the direct yohimbane synthase mechanism and provides additional flexibility in yohimbane production. The combined action of geissoschizine synthase with downstream medium chain dehydrogenase/reductase enzymes creates a biosynthetic module capable of producing complex alkaloid mixtures.

The regulation of geissoschizine synthase expression directly impacts the distribution of monoterpene indole alkaloid products in plant cells [21]. Reduced geissoschizine synthase activity leads to increased accumulation of heteroyohimbane alkaloids such as ajmalicine, while normal enzyme levels favor the production of iboga and aspidosperma alkaloids [21]. This regulatory mechanism allows plants to modulate their alkaloid profiles in response to environmental conditions or developmental programs.

The structural basis for geissoschizine synthase function involves specific active site residues that control both the cyclization reaction and the interaction with partner enzymes in multi-enzyme complexes [22]. The enzyme exhibits high substrate specificity for geissoschizine formation while maintaining the flexibility necessary for participation in alternative biosynthetic routes. This dual functionality represents an evolutionary adaptation that maximizes the catalytic potential of the monoterpene indole alkaloid biosynthetic machinery.

Molecular Genetics of Biosynthesis

The molecular genetics underlying yohimbine biosynthesis reveals a sophisticated regulatory network that coordinates the expression of numerous genes involved in specialized metabolism. This genetic framework encompasses both the structural organization of biosynthetic genes and the complex transcriptional control mechanisms that govern their coordinated expression.

Biosynthetic Gene Clusters

The organization of monoterpene indole alkaloid biosynthetic genes into clusters represents a fundamental evolutionary strategy for coordinating the expression of functionally related enzymes [24] [25]. These gene clusters facilitate the co-regulation of biosynthetic pathways while enabling the evolution of new enzymatic functions through gene duplication and diversification events.

The strictosidine biosynthetic gene cluster comprises three essential genes: tryptophan decarboxylase, multidrug and toxic compound extrusion transporter, and strictosidine synthase [25]. This cluster evolved in the stem lineage of Gentianales approximately 135 million years ago and represents one of the most ancient plant biosynthetic gene clusters [25]. The tight linkage of these genes ensures their coordinated expression and facilitates the efficient production of strictosidine in specialized cell types.

Additional gene clusters have been identified that encode enzymes involved in downstream monoterpene indole alkaloid transformations [24] [23]. The reserpine biosynthetic gene cluster spans approximately 200 kilobases and includes genes encoding strictosidine aglycone reductases, oxidases, and other modifying enzymes [26]. This massive gene cluster represents one of the largest characterized plant biosynthetic gene clusters and demonstrates the evolutionary importance of maintaining coordinated gene expression for complex metabolic pathways.

The yohimbane biosynthetic genes exhibit clustered organization in Rauvolfia tetraphylla, with multiple medium chain dehydrogenase/reductase genes located in close proximity on the same chromosome [13] [14]. This clustering facilitates the co-expression of functionally related enzymes and enables the coordinated regulation of yohimbane production. The clustered organization also promotes gene duplication events that have led to the evolution of enzymes with distinct stereochemical specificities.

The evolution of biosynthetic gene clusters involves multiple mechanisms including tandem gene duplication, segmental duplication, and chromosomal rearrangement [26]. The cinnamyl alcohol dehydrogenase gene family, which includes the medium chain dehydrogenase/reductase enzymes involved in yohimbine biosynthesis, has undergone extensive duplication and diversification events that have generated the enzymatic diversity necessary for complex alkaloid production [18] [26].

| Gene Cluster | Size | Key Genes | Function |

|---|---|---|---|

| Strictosidine cluster | 3 genes | TDC, MATE, STR | Strictosidine formation |

| Reserpine cluster | ~200 kb | HYC3O, HYC3R, reductases | Alkaloid modification |

| Yohimbane cluster | Variable | YOS, MDR, THAS | Yohimbane synthesis |

Transcriptional Regulation

The transcriptional regulation of monoterpene indole alkaloid biosynthesis involves a complex network of transcription factors that respond to developmental signals, environmental stimuli, and hormonal cues [27] [28]. This regulatory system ensures the appropriate spatial and temporal expression of biosynthetic genes while maintaining metabolic homeostasis.

Jasmonate signaling represents the primary regulatory mechanism controlling monoterpene indole alkaloid biosynthesis, with all known biosynthetic genes exhibiting jasmonate-responsive expression patterns [29] [28]. The jasmonate response pathway involves the de-repression of MYC2 transcription factors through the degradation of jasmonate ZIM-domain proteins, leading to the activation of downstream transcriptional cascades [28]. This hormonal control system allows plants to rapidly upregulate alkaloid production in response to herbivore attack or pathogen infection.

The APETALA2/Ethylene Response Factor family of transcription factors, particularly the Octadecanoid-Responsive Catharanthus AP2-domain proteins ORCA2 and ORCA3, serve as key regulators of monoterpene indole alkaloid biosynthetic genes [27] [28]. These transcription factors bind to specific cis-regulatory elements in the promoters of target genes and activate their expression in response to jasmonate signaling [29]. The ORCA transcription factors exhibit overlapping but distinct target gene specificities, creating a hierarchical regulatory network that fine-tunes alkaloid production.

Additional transcription factor families including basic helix-loop-helix proteins, MYB proteins, and WRKY proteins contribute to the regulatory network controlling alkaloid biosynthesis [28]. The bHLH transcription factor BIS1 cooperates with MYC2 and ORCA factors to activate alkaloid biosynthetic genes, while ZCT transcription factors function as negative regulators that prevent excessive alkaloid accumulation [28]. This balance between positive and negative regulation ensures optimal alkaloid production while preventing metabolic toxicity.

The combinatorial action of multiple transcription factors creates a sophisticated regulatory system that can respond to diverse environmental and developmental cues [28]. Co-expression of ORCA3 with MYC2 and BIS1 produces synergistic effects on alkaloid gene expression, while individual transcription factors often have limited impact [28]. This combinatorial regulation provides robustness and flexibility to the alkaloid biosynthetic system.

Cell-type-specific expression represents another layer of transcriptional control that ensures the appropriate spatial distribution of alkaloid biosynthetic activities [24]. Different biosynthetic steps occur in distinct cell types within plant tissues, with early pathway enzymes expressed in internal phloem-associated parenchyma cells and late pathway enzymes expressed in specialized idioblast cells [24]. This compartmentalization requires precise transcriptional control mechanisms that coordinate gene expression across multiple cell types while maintaining pathway continuity.

| Transcription Factor Family | Examples | Function | Regulation Type |

|---|---|---|---|

| AP2/ERF | ORCA2, ORCA3 | Pathway activation | Positive |

| bHLH | MYC2, BIS1 | Co-activation | Positive |

| MYB | CrBPF1 | Pathway regulation | Mixed |

| ZCT | ZCT1, ZCT2, ZCT3 | Pathway repression | Negative |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.54 (LogP)

2.73

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (96.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (96.3%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

G04 - Urologicals

G04B - Urologicals

G04BE - Drugs used in erectile dysfunction

G04BE04 - Yohimbine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Other CAS

85117-22-2

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Remifentanil

Biological Half Life

Use Classification

Dates

Compounds from Vilardaga et al. Molecular basis of inverse agonism in a G protein coupled-receptor. Nature Chem. Biol. 1, 25-28 (2005).

Renner et al. Bioactivity-Guided Mapping and Navigation of Chemical Space Nature Chemical Biology, doi: 10.1038/nchembio.188, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

Lebold et al. A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine. Nature Chemistry, doi: 10.1038/nchem.1528, published online 23 December 2012 http://www.nature.com/nchem

Lachkar et al. Unified biomimetic assembly of voacalgine A and bipleiophylline via divergent oxidative couplings. Nature Chemistry, doi: 10.1038/nchem.2735, published online 27 February 2017